Vinyltriphenylphosphonium bromide

Catalog No.
S714471
CAS No.
5044-52-0
M.F
C20H18BrP
M. Wt
369.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltriphenylphosphonium bromide

CAS Number

5044-52-0

Product Name

Vinyltriphenylphosphonium bromide

IUPAC Name

ethenyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H18BrP

Molecular Weight

369.2 g/mol

InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;/p-1

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-M

SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

Ethenyltriphenyl-phosphonium Bromide; Bromotriphenylvinylphosphorane; NSC 84065; Vinyltriphenylphosphonium Bromide

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Mitochondrial studies:

VTPP exhibits unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. This characteristic makes it a valuable tool for mitochondrial research. Studies have shown VTPP can:

  • Probe mitochondrial membrane potential: VTPP accumulates in energized mitochondria due to its positive charge being attracted to the negatively charged mitochondrial membrane. This accumulation allows researchers to assess mitochondrial function by measuring VTPP uptake using fluorescent probes or other techniques [].
  • Induce mitochondrial dysfunction: VTPP can disrupt mitochondrial function at high concentrations, leading to the generation of reactive oxygen species (ROS) and cell death. This property is utilized in studies investigating the role of mitochondria in cell death pathways and the development of neurodegenerative diseases [, ].

Material science applications:

VTPP's ability to self-assemble and form various nanostructures with specific properties makes it attractive for material science research. Some potential applications include:

  • Development of drug delivery systems: VTPP-based nanocarriers can be used to deliver drugs specifically to mitochondria, offering a targeted approach for treating mitochondrial diseases [].
  • Creation of functional materials: VTPP can be incorporated into polymers or other materials to impart specific functionalities, such as antimicrobial activity or self-healing properties [].

Other research applications:

VTPP is also explored in various other research areas, including:

  • Antibacterial and antifungal studies: VTPP exhibits antimicrobial properties against certain bacteria and fungi, making it a potential candidate for the development of novel antimicrobials [].
  • Enzyme inhibition studies: VTPP can act as an inhibitor for specific enzymes, providing insights into their function and potential therapeutic applications [].

Vinyltriphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a vinyl group attached to a triphenylphosphonium moiety. Its chemical formula is C20_{20}H18_{18}BrP, and it is known for its role in various organic synthesis reactions. The compound typically appears as a white crystalline solid with a melting point of approximately 189–190 °C . Vinyltriphenylphosphonium bromide is notable for its reactivity, particularly in the formation of ylide intermediates that can participate in various nucleophilic reactions.

  • Alkylation Reactions: It can be used as an alkylating agent in the synthesis of various organic compounds, including pyrrole derivatives through reactions with protonated oxazolones or münchnones .
  • Formation of Ylides: The compound can generate ylides upon deprotonation, which are highly reactive and can participate in further transformations, such as Wittig reactions .
  • Ring Synthesis: It has been utilized in new ring synthesis methodologies, demonstrating versatility in organic synthesis .

The synthesis of vinyltriphenylphosphonium bromide can be achieved through several methods:

  • Alkylation of Triphenylphosphine: This involves the reaction of triphenylphosphine with vinyl halides or triflates in the presence of palladium catalysts to yield vinylphosphonium salts .
  • β-Elimination Reactions: The compound can be synthesized by heating β-phenoxyethylphosphonium salts in ethyl acetate, leading to the elimination of phenol and formation of the vinyl derivative .
  • Dehydrohalogenation: Another method includes the dehydrohalogenation of α-bromoethylphosphonium bromide using lithium bromide in anhydrous dimethylformamide .

Vinyltriphenylphosphonium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used in organic chemistry for synthesizing complex molecules, including heterocycles and other functional groups.
  • Material Science: Its derivatives are explored for applications in polymer chemistry and materials science due to their unique electronic properties.
  • Biochemical Research: Investigations into its biological interactions may lead to novel therapeutic agents or tools for biochemical studies.

Studies on the interactions of vinyltriphenylphosphonium bromide with other chemical entities reveal its potential as a versatile reagent. For example, it has been shown to react with nucleophiles to form stable products, which can be useful in synthetic pathways. The compound's ability to form ylides allows it to engage in various nucleophilic substitution and addition reactions .

Several compounds share structural or functional similarities with vinyltriphenylphosphonium bromide. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PA precursor for synthesizing phosphonium salts
Allyltriphenylphosphonium chloridePh₃P=CH₂CH=CH₂ClContains an allyl group instead of a vinyl group
Benzyltriphenylphosphonium chloridePh₃P=CH₂C₆H₅ClFeatures a benzyl group; less reactive than vinyl derivatives
Vinylbenzyltriphenylphosphonium bromidePh₃P=CH=CHC₆H₅BrCombines vinyl and benzyl characteristics; used in polymerization

Vinyltriphenylphosphonium bromide stands out due to its specific reactivity profile and ability to form ylides, making it particularly valuable in synthetic organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5044-52-0

Dates

Modify: 2023-08-15
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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